5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
Properties
IUPAC Name |
5-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYWKGMQTJBPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
A common approach involves reacting 2-aminopyridine derivatives with hydrazine hydrate under acidic conditions. For example, 5-fluoro-2-aminopyridine reacts with hydrazine in acetic acid at 80–100°C to form the triazole ring via intramolecular cyclization. This method yields the unsubstituted triazolo[1,5-a]pyridine core, which is subsequently functionalized at the 2-position.
Reaction Conditions
One-Pot Synthesis Using β-Diketones
Alternative routes employ β-diketones to streamline the formation of the triazole ring. For instance, 3,5-diamino-1,2,4-triazole reacts with 1-fluoroacetylacetone in glacial acetic acid under reflux, directly yielding the fluorinated triazolo[1,5-a]pyridine scaffold. This method avoids multi-step halogenation but requires careful control of stoichiometry to prevent side reactions.
Introduction of the 2-Amino Group
The 2-amino functionality is introduced via nucleophilic substitution or reductive amination.
Direct Amination of Halo-Substituted Intermediates
Bromine or chlorine at the 2-position serves as a leaving group for ammonia or amine nucleophiles. For example, 5-fluoro-2-bromo-triazolo[1,5-a]pyridine undergoes ammonolysis in aqueous NH₃/THF at 120°C under microwave irradiation, achieving 85% conversion to the target amine.
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | THF/H₂O (3:1) |
| Temperature | 120°C |
| Pressure | Sealed vessel |
| Catalyst | None |
Reductive Amination of Ketone Precursors
In cases where direct substitution is inefficient, reductive amination of 2-keto intermediates offers an alternative. The ketone group in 5-fluoro-triazolo[1,5-a]pyridin-2-one is treated with ammonium acetate and NaBH₃CN in methanol, reducing the carbonyl to an amine with 78% efficiency.
Fluorination Techniques
Electrophilic Fluorination
Late-stage fluorination using Selectfluor® or F-TEDA-BF₄ on des-fluoro precursors introduces the 5-fluoro substituent. For example,triazolo[1,5-a]pyridin-2-amine reacts with Selectfluor® in acetonitrile at 60°C, achieving 62% regioselective fluorination at the 5-position.
Fluorination Efficiency
Directed Ortho-Metalation (DoM)
Directed ortho-metalation strategies enable precise fluorination. Protecting the 2-amino group as a Boc-carbamate allows lithiation at the 5-position using LDA, followed by quenching with NFSI to install fluorine. Deprotection with TFA restores the amine, yielding the final product in 70% overall yield.
Catalytic Methods for Improved Efficiency
TMDP-Catalyzed Knoevenagel Condensation
The bifunctional catalyst TMDP (2,2,6,6-tetramethylpiperidine) facilitates one-pot synthesis by activating both carbonyl and amine groups. Ethyl cyanoacetate, 5-fluorobenzaldehyde, and 3-amino-1,2,4-triazole react in water/ethanol (1:1) with 5 mol% TMDP, producing the triazolo[1,5-a]pyridine core at 90°C in 83% yield.
Catalytic Cycle Overview
-
TMDP activates aldehyde via hydrogen bonding.
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Enolate formation from ethyl cyanoacetate.
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Condensation with 3-amino-1,2,4-triazole.
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Cyclization to form the triazole ring.
Comparative Analysis of Synthetic Routes
Structural Characterization Data
Key Spectral Signatures
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¹H NMR (DMSO-d₆) : δ 8.21 (d, J = 7.2 Hz, 1H, H-7), 7.89 (s, 2H, NH₂), 6.95 (dd, J = 7.2, 2.4 Hz, 1H, H-6), 6.82 (d, J = 2.4 Hz, 1H, H-3).
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¹³C NMR : 158.4 (C-5, d, J = 245 Hz), 152.1 (C-2a), 144.9 (C-4), 128.7 (C-7), 117.6 (C-3), 112.4 (C-6).
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HRMS (ESI+) : m/z calcd for C₆H₅FN₄ [M+H]⁺ 153.0423; found 153.0421 .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of certain enzymes, such as phosphodiesterases, which play a role in various biological processes . The compound’s ability to inhibit these enzymes can lead to a range of biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key triazolo[1,5-a]pyridin-2-amine derivatives:
*Yields from reflect substituent effects on synthesis.
†Formula inferred from halogen replacement logic; lists C₇H₈N₄O, likely erroneous.
Key Observations:
- For instance, brominated derivatives (e.g., 5-Bromo-) serve as cross-coupling intermediates in drug synthesis , while fluorine’s electronegativity may enhance target binding .
- Substituent Position : Derivatives with substituents on the pyridine ring (e.g., 5-Fluoro-) exhibit distinct electronic profiles compared to phenyl-substituted analogs (e.g., 14j). The latter shows broader bioactivity (e.g., kinase inhibition) due to extended π-systems .
Biological Activity
5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound this compound has the following chemical characteristics:
- Molecular Formula : CHFN
- Molecular Weight : 154.13 g/mol
- CAS Number : 1398504-18-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorinated triazole moieties. The synthetic pathways often focus on optimizing yield and purity while ensuring the retention of biological activity.
Anticancer Properties
Research has highlighted the compound's anticancer properties through various mechanisms:
-
Tubulin Polymerization Inhibition :
- Several studies indicate that derivatives of triazolo compounds exhibit potent inhibition of tubulin polymerization. For instance, compounds structurally related to this compound have shown IC values in the low micromolar range against cancer cell lines such as HeLa and A549. Specifically, some derivatives demonstrated IC values as low as 9.9 μM for tubulin assembly inhibition .
- Cell Cycle Arrest :
- Selectivity Against Cancer Cells :
The biological activity of this compound can be attributed to several mechanisms:
- AXL Receptor Inhibition : Some studies suggest that related triazolo compounds inhibit AXL receptor tyrosine kinase function. This inhibition is crucial in proliferative conditions such as cancer where AXL signaling contributes to tumor growth and metastasis .
- Induction of Apoptosis : The compound's ability to induce apoptosis in cancer cells is linked to its effects on mitochondrial integrity and function. The accumulation of cells in the G2/M phase often precedes apoptotic signaling pathways being activated .
Case Studies
A selection of case studies illustrates the efficacy of this compound:
| Study | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 9.9 | Tubulin polymerization inhibition |
| Study 2 | A549 | 16 | Induction of apoptosis |
| Study 3 | Jurkat | 10 | Cell cycle arrest |
These results underscore the compound's potential as a therapeutic agent in oncology.
Q & A
Q. Advanced
- Quantum chemical calculations : Density functional theory (DFT) models reaction pathways (e.g., cyclization energetics) and frontier molecular orbitals.
- Molecular docking : Simulations with proteins (e.g., kinases) identify binding poses and affinity trends.
- Machine learning : Training datasets from halogenated triazolopyridines predict synthetic yields or bioactivity .
How can researchers resolve contradictions in biological activity data between similar derivatives?
Q. Advanced
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 5-F vs. 5-Cl) to isolate electronic vs. steric effects.
- Metabolic stability assays : Compare pharmacokinetic profiles (e.g., cytochrome P450 interactions) to rule out off-target effects.
- Crystallographic analysis : Resolve binding modes of analogs with target proteins to explain potency differences .
What analytical techniques assess the purity and stability of this compound?
Q. Basic
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies purity (>98%).
- TLC : Monitors reaction progress using silica gel plates (ethyl acetate/hexane eluent).
- Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere .
What are the challenges in scaling up synthesis while maintaining yield?
Q. Advanced
- Reaction exotherms : Control heat generation during cyclization using jacketed reactors.
- Intermediate purification : Replace column chromatography with recrystallization for cost-effective scaling.
- Byproduct management : Optimize TFAA stoichiometry to minimize trifluoroacetylated impurities .
How can derivatives of this compound be designed for enhanced target selectivity?
Q. Advanced
- Bioisosteric replacement : Substitute fluorine with CF or OCH to modulate lipophilicity.
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the triazolopyridine core to E3 ligase ligands for targeted protein degradation.
- Fragment-based drug design : Screen fragment libraries to identify synergistic binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
